molecular formula C29H34N6O4 B1192256 AZD5718 CAS No. 2041076-43-9

AZD5718

Katalognummer: B1192256
CAS-Nummer: 2041076-43-9
Molekulargewicht: 530.629
InChI-Schlüssel: STCBLTCFJMDESY-QQMHWKEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD5718 is a potent and selective FLAP inhibitor (IC50 = 2.0 nM) for Treatment of Coronary Artery Disease. This compound demonstrated a dose dependent and greater than 90% suppression of leukotriene production over 24 h. Preclinical toxicology studies in rat and dog did not show any serious adverse events of clinical significance. Currently, this compound is evaluated in a phase 2a study for treatment of coronary artery disease.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Potential in Cardiovascular Disease

  • Phase 1 Pharmacokinetics : AZD5718, a small-molecule anti-inflammatory drug, shows promise in reducing the risk of cardiovascular events after myocardial infarction in patients receiving statin therapy. A Phase 1 study focused on its pharmacokinetics, revealing insights into drug interactions, formulation effects, and food intake impacts on absorption. Importantly, this compound effectively inhibits plasma leukotriene B4 levels, a key marker, suggesting its potential efficacy in patients with coronary artery disease (Ericsson et al., 2019).

  • Discovery and Early Clinical Development : The development of this compound as a 5-lipoxygenase activating protein (FLAP) inhibitor highlights its role in attenuating proinflammatory and vasoactive leukotrienes, potentially benefiting coronary artery disease treatment. Early clinical development showed over 90% suppression of leukotriene production, supporting its further evaluation in a phase 2a study for coronary artery disease (Pettersen et al., 2019).

Safety and Tolerability

  • Initial Clinical Experience : this compound demonstrated safety, tolerability, and a suitable pharmacokinetic profile in a first-in-human study. Its rapid absorption and ability to reduce leukotriene levels support its potential use in patients with coronary artery disease (Ericsson et al., 2018).

  • Pharmacodynamics in Japanese Subjects : A study focusing on healthy Japanese male subjects mirrored previous findings on the pharmacokinetics and pharmacodynamics of this compound, reinforcing its safety and tolerability. This supports its evaluation in diverse populations, including patients with coronary artery disease and chronic kidney disease (Knöchel et al., 2021).

Potential for Coronary Artery Disease

  • FLAVOUR Study Design : The FLAVOUR study, a phase IIa efficacy and safety study, aims to evaluate this compound in patients with recent myocardial infarction. It assesses the drug's impact on leukotriene levels and coronary microvascular function, highlighting its potential as a novel treatment to reduce residual risk in coronary artery disease (Prescott et al., 2020).

Eigenschaften

CAS-Nummer

2041076-43-9

Molekularformel

C29H34N6O4

Molekulargewicht

530.629

IUPAC-Name

(1R,2R)-2-{4-[3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1Hpyrazol-5-yl]benzoyl}-N-(4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazin-3-yl)cyclohexanecarboxamide

InChI

InChI=1S/C29H34N6O4/c1-18-16-24(35(33-18)25-8-4-5-15-39-25)19-9-11-20(12-10-19)27(36)21-6-2-3-7-22(21)28(37)32-23-17-31-34-14-13-30-29(38)26(23)34/h9-12,16-17,21-22,25H,2-8,13-15H2,1H3,(H,30,38)(H,32,37)/t21-,22-,25?/m1/s1

InChI-Schlüssel

STCBLTCFJMDESY-QQMHWKEJSA-N

SMILES

O=C([C@H]1[C@H](C(C2=CC=C(C3=CC(C)=NN3C4CCCCO4)C=C2)=O)CCCC1)NC5=C(N(N=C5)CCN6)C6=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AZD5718;  AZD-5718;  AZD 5718; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD5718
Reactant of Route 2
Reactant of Route 2
AZD5718
Reactant of Route 3
Reactant of Route 3
AZD5718
Reactant of Route 4
Reactant of Route 4
AZD5718
Reactant of Route 5
Reactant of Route 5
AZD5718
Reactant of Route 6
AZD5718

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.